molecular formula C13H19BrN2O3 B581351 N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide CAS No. 1171919-93-9

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

Cat. No.: B581351
CAS No.: 1171919-93-9
M. Wt: 331.21
InChI Key: JHMUBDBYWXYWDS-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a dimethoxymethyl group at the 5-position, and a pivalamide group at the 3-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the dimethoxymethyl group and the pivalamide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The dimethoxymethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups on the pyridine ring.

Scientific Research Applications

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
  • N-(2-Fluoro-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide
  • N-(2-Iodo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide

Uniqueness

N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-YL)-pivalamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-bromo-5-(dimethoxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3/c1-13(2,3)12(17)16-9-6-8(7-15-10(9)14)11(18-4)19-5/h6-7,11H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUBDBYWXYWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C(OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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